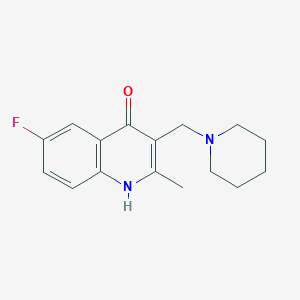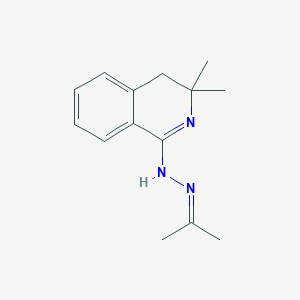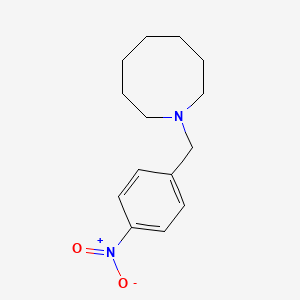
6-chloro-3-(4-chlorobenzoyl)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-3-(4-chlorobenzoyl)-4H-chromen-4-one, also known as CCB, is a chemical compound that belongs to the class of flavonoids. CCB has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
作用機序
The mechanism of action of 6-chloro-3-(4-chlorobenzoyl)-4H-chromen-4-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 6-chloro-3-(4-chlorobenzoyl)-4H-chromen-4-one has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 6-chloro-3-(4-chlorobenzoyl)-4H-chromen-4-one has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
6-chloro-3-(4-chlorobenzoyl)-4H-chromen-4-one has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation in various cell types. 6-chloro-3-(4-chlorobenzoyl)-4H-chromen-4-one has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, 6-chloro-3-(4-chlorobenzoyl)-4H-chromen-4-one has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 6-chloro-3-(4-chlorobenzoyl)-4H-chromen-4-one in lab experiments is its high purity and yield. 6-chloro-3-(4-chlorobenzoyl)-4H-chromen-4-one is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 6-chloro-3-(4-chlorobenzoyl)-4H-chromen-4-one is its limited solubility in water, which can make it challenging to administer in vivo. Additionally, 6-chloro-3-(4-chlorobenzoyl)-4H-chromen-4-one has been shown to possess some toxicity in certain cell types, which may limit its use in some experiments.
将来の方向性
There are several future directions for the study of 6-chloro-3-(4-chlorobenzoyl)-4H-chromen-4-one. One area of research is the development of more efficient synthesis methods for 6-chloro-3-(4-chlorobenzoyl)-4H-chromen-4-one. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of 6-chloro-3-(4-chlorobenzoyl)-4H-chromen-4-one. Additionally, further studies are needed to evaluate the potential of 6-chloro-3-(4-chlorobenzoyl)-4H-chromen-4-one as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Finally, the development of more water-soluble derivatives of 6-chloro-3-(4-chlorobenzoyl)-4H-chromen-4-one may enhance its utility in in vivo experiments.
合成法
The synthesis of 6-chloro-3-(4-chlorobenzoyl)-4H-chromen-4-one involves the condensation of 4-chlorobenzoyl chloride and 6-chloro-4-hydroxychromen-3-one in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted into 6-chloro-3-(4-chlorobenzoyl)-4H-chromen-4-one by the addition of a mild acid. The yield of the synthesis is typically high, and the purity of the product can be improved through recrystallization.
科学的研究の応用
6-chloro-3-(4-chlorobenzoyl)-4H-chromen-4-one has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 6-chloro-3-(4-chlorobenzoyl)-4H-chromen-4-one has also been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
6-chloro-3-(4-chlorobenzoyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2O3/c17-10-3-1-9(2-4-10)15(19)13-8-21-14-6-5-11(18)7-12(14)16(13)20/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWNHXHMOZUNSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=COC3=C(C2=O)C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-(4-chlorobenzoyl)chromen-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B5686821.png)

![2-[(3,4-dichlorophenyl)amino]-4H-3,1-benzothiazin-4-one](/img/structure/B5686839.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone]](/img/structure/B5686859.png)
![3-phenyl-8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B5686861.png)
![2-{[3-cyclopentyl-1-(2-methylbenzyl)-1H-1,2,4-triazol-5-yl]methyl}-5,6-dimethylpyridazin-3(2H)-one](/img/structure/B5686866.png)

![4-(1-methyl-1H-imidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B5686889.png)


![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5686914.png)
![3-{3-[1-(dimethylamino)ethyl]phenyl}-N,N-dimethyl-1H-1,2,4-triazol-5-amine](/img/structure/B5686917.png)